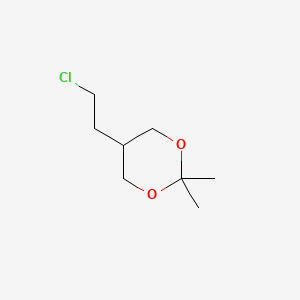
5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 2-chloroethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane typically involves the reaction of 2-chloroethanol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroethyl group can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted dioxanes.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding dioxane derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used under mild to moderate conditions (room temperature to 80°C).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media, typically at elevated temperatures (50-100°C).
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran, usually at low temperatures (0-25°C).
Major Products Formed
Nucleophilic Substitution: Substituted dioxanes with various functional groups replacing the chlorine atom.
Oxidation: Oxidized dioxane derivatives, such as dioxane carboxylic acids or ketones.
Reduction: Reduced forms of the dioxane, such as alcohols or alkanes.
Scientific Research Applications
5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies investigating the effects of dioxane derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Material Science: It is utilized in the synthesis of polymers and resins, contributing to the development of new materials with desirable properties.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and intermediates used in various industrial processes.
Mechanism of Action
The mechanism by which 5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane exerts its effects depends on the specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Another dioxane derivative with two chloroethyl groups, used in similar applications but with different reactivity and properties.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A related compound with a dioxane ring and two carbonyl groups, used in organic synthesis and material science.
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane: A bromine-substituted analogue, which exhibits different reactivity patterns compared to the chlorine-substituted compound.
Uniqueness
5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2-chloroethyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, its dioxane ring structure contributes to its stability and compatibility with various reaction conditions.
Properties
CAS No. |
113998-32-6 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
5-(2-chloroethyl)-2,2-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H15ClO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6H2,1-2H3 |
InChI Key |
NRDCADJWTLJTDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)CCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


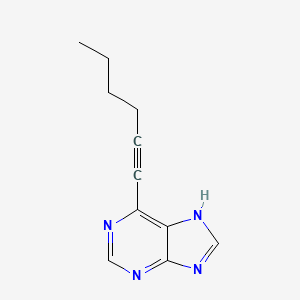
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
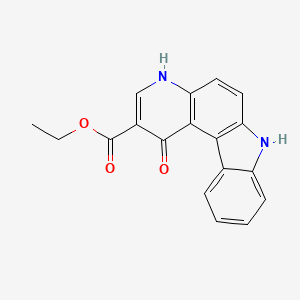

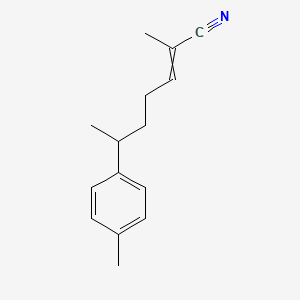
![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)
![1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14311739.png)

![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
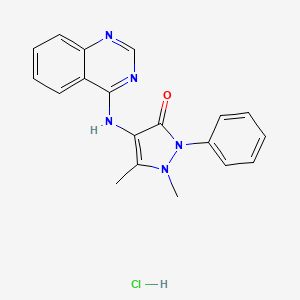
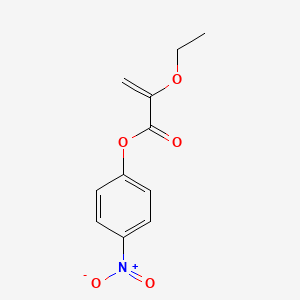
![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
